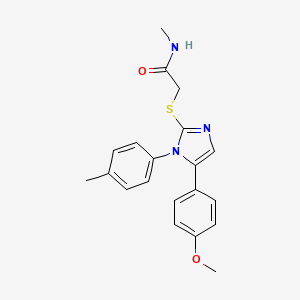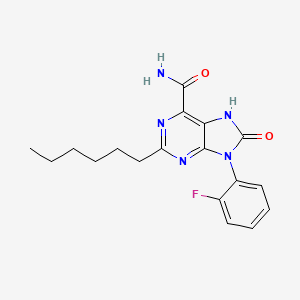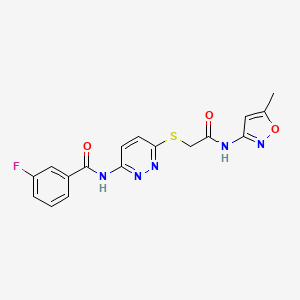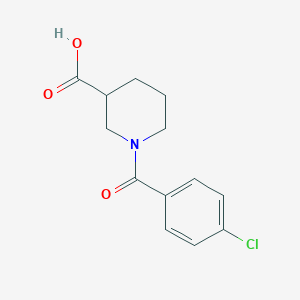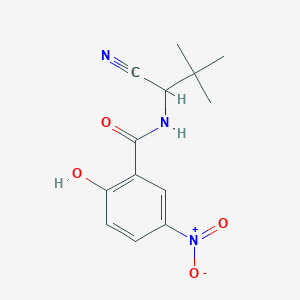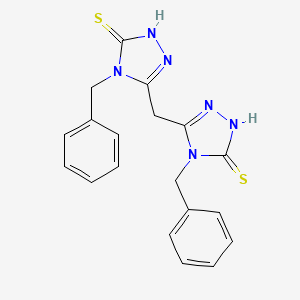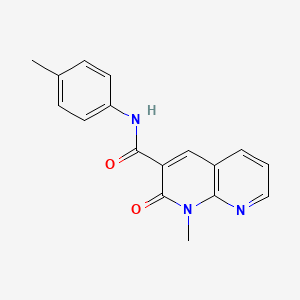![molecular formula C19H20N2O4 B2400126 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid CAS No. 1053672-82-4](/img/structure/B2400126.png)
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid, also known as CDN22, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CDN22 has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid exerts its anti-inflammatory and anti-tumor effects by modulating the immune response. It has been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, such as T cells and natural killer cells, which can then target and eliminate cancer cells. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This dual mechanism of action makes this compound a potent therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. These effects make this compound a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. Additionally, it has been extensively studied for its anti-inflammatory and anti-tumor properties, making it a well-characterized compound for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the immune system. Additionally, this compound may have off-target effects that need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for research on 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid. One area of interest is the development of this compound-based therapies for the treatment of various diseases, including inflammatory diseases and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the immune system. This could lead to the development of new immunotherapies for the treatment of various diseases. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and effective compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-(1-cyano-1,2-dimethylpropyl)carbamoyl chloride to obtain the desired product. The synthesis method has been optimized to increase the yield of this compound, and the purity of the compound has been confirmed through various analytical techniques, including NMR and HPLC.
Applications De Recherche Scientifique
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has been widely studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make this compound a promising candidate for the treatment of various diseases, including inflammatory diseases and cancer.
Propriétés
IUPAC Name |
3-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)19(3,11-20)21-17(22)10-25-16-9-14-7-5-4-6-13(14)8-15(16)18(23)24/h4-9,12H,10H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPBQKLPNNPBLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2400045.png)
![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)
![3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid](/img/structure/B2400049.png)

